molecular formula C14H12N2O5S B12455453 2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid

2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid

Cat. No.: B12455453
M. Wt: 320.32 g/mol
InChI Key: ZHMSCNOLSRNRDR-UHFFFAOYSA-N
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Description

2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid is a complex organic compound with a molecular formula of C14H11N2O5S This compound is characterized by its unique structure, which includes a phenoxy group attached to a propanoic acid moiety, and a thioxotetrahydropyrimidinylidene group

Preparation Methods

The synthesis of 2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of a phenoxypropanoic acid derivative with a thioxotetrahydropyrimidinylidene precursor under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency .

Chemical Reactions Analysis

2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, as an MDM2-p53 inhibitor, it binds to the MDM2 protein, preventing it from interacting with the p53 tumor suppressor protein. This inhibition leads to the activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the p53 signaling pathway, which plays a crucial role in regulating cell growth and apoptosis.

Comparison with Similar Compounds

Similar compounds to 2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid include other thioxotetrahydropyrimidine derivatives and phenoxypropanoic acid derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:

Properties

Molecular Formula

C14H12N2O5S

Molecular Weight

320.32 g/mol

IUPAC Name

2-[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]propanoic acid

InChI

InChI=1S/C14H12N2O5S/c1-7(13(19)20)21-9-4-2-8(3-5-9)6-10-11(17)15-14(22)16-12(10)18/h2-7H,1H3,(H,19,20)(H2,15,16,17,18,22)

InChI Key

ZHMSCNOLSRNRDR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O

Origin of Product

United States

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